3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid
Beschreibung
Significance of Piperazine (B1678402) Derivatives in Chemical Biology and Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast number of biologically active compounds. nih.govnih.gov Its prevalence is a testament to its favorable properties and its ability to be readily incorporated into a wide range of molecular architectures.
The symmetrical nature of the piperazine ring and the presence of two reactive nitrogen atoms provide a versatile platform for creating structural diversity. nih.gov These nitrogens can be independently functionalized, allowing for the introduction of various substituents and the extension of the molecular scaffold in multiple vectors. This adaptability enables chemists to systematically modify a lead compound to explore structure-activity relationships (SAR) and optimize its biological profile. The piperazine moiety can act as a central core, a linker between two pharmacophores, or a terminal functional group, highlighting its multifaceted role in molecular design. researchgate.net
The inclusion of a piperazine ring in a molecule can significantly influence its physicochemical properties. The basic nature of the nitrogen atoms often enhances aqueous solubility, a critical factor for drug bioavailability. nih.gov By forming salts or engaging in hydrogen bonding, the piperazine moiety can improve a compound's pharmacokinetic profile. Furthermore, the defined chair and boat conformations of the piperazine ring provide a degree of rigidity, which can be advantageous for the precise spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. nih.gov
Importance of Propionic Acid Derivatives in Organic and Medicinal Chemistry Research
Propionic acid and its derivatives are fundamental building blocks in both organic synthesis and medicinal chemistry. The three-carbon carboxylic acid chain provides a reactive handle for a multitude of chemical transformations and is a key structural motif in many bioactive molecules.
Propionic acid serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and other biologically active compounds. researchgate.netnih.gov Its carboxyl group can be readily converted into esters, amides, and other functional groups, making it a versatile precursor for more complex molecular structures. researchgate.net In metabolic pathways, propionyl-CoA, a derivative of propionic acid, is an important intermediate in the citric acid cycle. mdpi.com
The class of aryl propionic acid derivatives is particularly noteworthy for its biological significance. Compounds belonging to this family are well-known for their anti-inflammatory, analgesic, and antipyretic properties. nih.govnih.govhumanjournals.com The substitution pattern on the aryl ring and the stereochemistry of the propionic acid side chain can be systematically varied to modulate the biological activity and therapeutic profile of these compounds. nih.gov The research in this area has led to the development of numerous widely used pharmaceutical agents. nih.govhumanjournals.com
Structural Elucidation Context of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid within Derivative Space
The compound 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, with the confirmed Chemical Abstracts Service (CAS) number 713522-62-4, represents a specific amalgamation of the piperazine and propionic acid scaffolds. Its molecular structure consists of a piperazine ring N-acylated with a propionic acid moiety, and the other nitrogen of the piperazine is substituted with an isobutyl group.
The structural elucidation of such a molecule would typically rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in confirming the connectivity of the atoms, showing characteristic signals for the isobutyl group, the piperazine ring protons, and the methylene (B1212753) protons of the propionic acid chain. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the amide and carboxylic acid carbonyl groups. Mass spectrometry would provide the exact molecular weight, confirming the molecular formula of C₁₁H₂₀N₂O₃.
Integration of Isobutyl Moiety within Piperazine Scaffold
The substitution on the nitrogen atoms of the piperazine ring is a critical determinant of a molecule's pharmacological profile. In the case of 3-(4-isobutyl-piperazin-1-yl)-3-oxo-propionic acid, an isobutyl group is attached to one of the piperazine nitrogens. The introduction of such an alkyl group has several important implications in medicinal chemistry.
The isobutyl group, therefore, is not merely a passive component but an integral part of the pharmacophore that can modulate the molecule's pharmacokinetic and pharmacodynamic properties.
Linkage of Oxo-Propionic Acid Functionality
The 3-oxo-propionic acid portion of the molecule serves as a functional linker connecting to the second nitrogen of the piperazine ring. This type of linker is more than just a spacer; its chemical features can be crucial to the molecule's function. The structure contains both a ketone (oxo) group and a carboxylic acid group, which can participate in various biological interactions.
The carboxylic acid is a key functional group that is ionizable at physiological pH. This feature can significantly increase the water solubility of the compound and provides a site for strong ionic or hydrogen-bonding interactions with biological targets. chemicalbook.com In drug design, carboxylic acid moieties are often essential for anchoring a molecule to a specific site on a protein.
The ketone group adds another layer of functionality. The carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. The presence of the ketone adjacent to the amide bond formed with the piperazine ring influences the electronic properties and conformation of the linker. In the broader context of drug design, propionic acid-based linkers have been used in prodrug strategies, where they can be designed to be cleaved under specific physiological conditions to release an active drug molecule. While there is no specific research available on this application for 3-(4-isobutyl-piperazin-1-yl)-3-oxo-propionic acid, the inherent chemical functionalities of the oxo-propionic acid linker provide multiple avenues for biological interaction and chemical modification.
Chemical Compound Data
Below are tables detailing the properties of the subject compound and a list of all chemical compounds mentioned in this article.
Eigenschaften
IUPAC Name |
3-[4-(2-methylpropyl)piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-9(2)8-12-3-5-13(6-4-12)10(14)7-11(15)16/h9H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKGTMAZJCRIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224891 | |
| Record name | 4-(2-Methylpropyl)-β-oxo-1-piperazinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713522-62-4 | |
| Record name | 4-(2-Methylpropyl)-β-oxo-1-piperazinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=713522-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylpropyl)-β-oxo-1-piperazinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques in Academic Research for 3 4 Isobutyl Piperazin 1 Yl 3 Oxo Propionic Acid
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons. For 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, the spectrum would be expected to show distinct signals corresponding to the isobutyl, piperazine (B1678402), and propionic acid moieties. The integration of these signals would correspond to the number of protons in each group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the amide and carboxylic acid, the methylene (B1212753) carbons of the piperazine ring and propionic acid chain, and the distinct carbons of the isobutyl group.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (-C OOH ) | ~10-12 (broad s) | ~170-175 |
| Amide Carbonyl (-C =O) | - | ~165-170 |
| Methylene (-CO-C H₂-COOH) | ~3.5 (s) | ~45-50 |
| Piperazine (-N-C H₂-CH₂-N-) | ~3.4-3.7 (m) | ~40-50 |
| Piperazine (-N-C H₂-CH₂-N-) | ~2.4-2.6 (m) | ~50-55 |
| Isobutyl (-N-C H₂-CH-) | ~2.2 (d) | ~60-65 |
| Isobutyl (-CH₂-C H-(CH₃)₂) | ~1.8 (m) | ~25-30 |
| Isobutyl Methyl (-CH(C H₃)₂) | ~0.9 (d) | ~20-25 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. s=singlet, d=doublet, m=multiplet.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.publibretexts.org The spectrum of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid is expected to display several characteristic absorption bands. A very broad peak in the 2500-3300 cm⁻¹ region would be characteristic of the O-H stretch of the carboxylic acid, overlapping with C-H stretching vibrations. openstax.org The C-H stretching of the alkane portions (isobutyl, piperazine) would appear between 2850 and 3000 cm⁻¹. lumenlearning.com Crucially, two distinct and strong carbonyl (C=O) stretching bands would be anticipated: one for the tertiary amide around 1650 cm⁻¹ and another for the carboxylic acid around 1710 cm⁻¹.
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Alkane (Isobutyl, Piperazine) | C-H Stretch | 2850-3000 | Strong |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong |
| Tertiary Amide | C=O Stretch | ~1650 | Strong |
| Alkane (Isobutyl, Piperazine) | C-H Bend | 1350-1470 | Medium |
| Piperazine | C-N Stretch | 1150-1250 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid (C₁₁H₂₀N₂O₃), the calculated exact mass is 228.1474 Da. In positive-ion electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 229.1547. researchgate.net
Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. Expected fragmentation pathways for the [M+H]⁺ ion would include the loss of the isobutyl group, cleavage of the piperazine ring, and decarboxylation (loss of CO₂ from the carboxylic acid moiety). These fragments help confirm the connectivity of the different structural units.
Interactive Table: Key Mass Spectrometry Data
| Parameter | Expected Value | Information Provided |
| Molecular Formula | C₁₁H₂₀N₂O₃ | Elemental Composition |
| Exact Mass | 228.1474 Da | Molecular Weight |
| [M+H]⁺ (HRMS) | m/z 229.1547 | Confirmation of Formula |
| Key Fragments (m/z) | [M+H - C₄H₉]⁺, [M+H - CO₂]⁺, Piperazine fragments | Structural Connectivity |
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule. chemrxiv.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores in 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid are the two carbonyl groups (amide and carboxylic acid). These groups are expected to exhibit weak n→π* transitions in the UV region. researchgate.net Since the molecule lacks extensive conjugation or aromatic systems, no significant absorption is expected in the visible range. The primary use of UV-Vis spectroscopy for this compound in academic research would be for quantitative analysis, such as determining concentration using the Beer-Lambert law, rather than for detailed structural elucidation. sharif.edu
Chromatographic Analysis for Purity and Identity
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the primary method for assessing the purity of a synthesized compound. researchgate.net For a polar molecule like 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, a reversed-phase HPLC (RP-HPLC) method is typically employed. mdpi.com
A typical RP-HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector set at a wavelength where the carbonyl groups absorb (e.g., ~210 nm). researchgate.net The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the compound under specific conditions serves as an identifying characteristic.
Interactive Table: Typical HPLC Parameters
| Parameter | Typical Condition | Purpose |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation of polar to moderately polar compounds |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary Phase |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% acid) | Elution of the compound |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
| Detection | UV at ~210 nm | Quantification and detection of the analyte |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times |
Thin Layer Chromatography (TLC) for Reaction Monitoring
In the synthesis of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, Thin Layer Chromatography (TLC) serves as a fundamental, rapid, and cost-effective analytical technique for monitoring the progress of the chemical reaction. rjpbcs.com This method allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture at various time points. The principle of separation on TLC is based on the differential partitioning of the analytes between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system). chemistryhall.com
A plausible synthetic route to 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid involves the acylation of 1-isobutylpiperazine (B1271213) with a suitable three-carbon electrophile, such as a mono-ester mono-acid chloride derivative of malonic acid, followed by hydrolysis. For monitoring such a reaction, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials as references. chemistryhall.com
The stationary phase is typically a silica gel 60 F254 plate, which is a polar adsorbent. nih.gov The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly employed. The optimal solvent system is determined empirically to provide a significant difference in the retention factor (Rf) values for the reactants and the product. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com
For instance, in the synthesis of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid from 1-isobutylpiperazine, the starting amine is relatively polar. The product, being a carboxylic acid, is significantly more polar. This difference in polarity is exploited for separation on TLC. As the reaction proceeds, the spot corresponding to the starting material (1-isobutylpiperazine) will diminish in intensity, while the spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. nih.gov
Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as piperazine derivatives and compounds with carbonyl groups often absorb UV radiation. nih.gov Alternatively, chemical staining agents can be used. For example, a potassium permanganate (B83412) (KMnO4) stain can be used to visualize compounds that are susceptible to oxidation.
The following data table illustrates hypothetical TLC results for monitoring the synthesis of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid.
Table 1: Hypothetical TLC Monitoring of the Synthesis of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid
| Time (hours) | Spot 1 (1-Isobutylpiperazine) Rf | Spot 2 (Product) Rf | Observations |
| 0 | 0.65 | - | A single, strong spot corresponding to the starting material is observed. |
| 2 | 0.65 | 0.20 | The starting material spot has diminished in intensity, and a new, less mobile spot for the product has appeared. |
| 4 | 0.65 | 0.20 | The intensity of the starting material spot has further decreased, while the product spot has intensified. |
| 6 | - | 0.20 | The starting material spot is no longer visible, indicating the reaction has gone to completion. A single, strong product spot is observed. |
Note: Rf values are illustrative and depend on the specific TLC plate, mobile phase composition (e.g., 7:3 Ethyl Acetate:Hexane), and experimental conditions.
Investigations into Biological Activities and Mechanistic Insights of 3 4 Isobutyl Piperazin 1 Yl 3 Oxo Propionic Acid Derivatives
In Vitro Biological Screening Methodologies
The biological potential of derivatives of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid is assessed through a variety of in vitro screening methods designed to identify and characterize their interactions with specific biological targets and cellular systems.
Enzymatic Inhibition Assays (e.g., COX inhibition, Kinase inhibition)
Derivatives of arylpropionic acid and piperazine (B1678402) are frequently evaluated for their ability to inhibit key enzymes involved in disease pathways, particularly inflammation and cancer. orientjchem.orgijpsr.com
Cyclooxygenase (COX) Inhibition: The arylpropionic acid moiety is a well-known pharmacophore found in many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. ijpsr.com These enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. orientjchem.org While COX-1 is constitutively expressed and involved in cytoprotection of the gastrointestinal tract, COX-2 is inducible and mediates inflammation. orientjchem.orgmdpi.com The goal of many research programs is to develop selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Various piperazine derivatives have been incorporated into molecular hybrids and tested for COX inhibitory activity, with some showing potent and selective inhibition of COX-2. nih.govnih.gov For example, certain pyrazole (B372694) derivatives with piperazine substituents have demonstrated excellent IC50 values against COX-2. nih.gov
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The piperazine scaffold is a privileged structure in the design of kinase inhibitors. nih.gov Derivatives are often screened against a panel of kinases to determine their potency and selectivity. For instance, piperazine derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Hybrids of benzofuran (B130515) and piperazine have yielded compounds with potent CDK2 inhibitory activity, with IC50 values in the nanomolar range. nih.gov
Table 1: Examples of Enzymatic Inhibition by Related Piperazine and Propionic Acid Derivatives This table presents data for compounds structurally related to 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid to illustrate common enzymatic targets for this class of molecules.
| Compound Class | Enzyme Target | Inhibition (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Halogenated Triarylpyrazole | COX-2 | 0.049 µM | 253.1 | nih.gov |
| Pyrazolyl-Hydrazinyl-Quinoxalinone Hybrid | COX-2 | 0.4 µM | >125 (vs. COX-1) | nih.gov |
| Benzofuran-Piperazine Hybrid (9h) | CDK2 | 40.91 nM | Not Reported | nih.gov |
| Benzofuran-Piperazine Hybrid (11d) | CDK2 | 41.70 nM | Not Reported | nih.gov |
Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels)
The piperazine nucleus is a common feature in ligands designed to interact with G-protein coupled receptors (GPCRs) and ion channels, which are critical targets for neurological and cardiovascular diseases.
GPCR Binding Assays: Radioligand binding assays are used to determine the affinity of test compounds for specific receptors. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is measured, and the inhibition constant (Ki) is calculated. Piperazine derivatives have been synthesized and shown to possess high affinity for multiple receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, which are important targets for antipsychotic agents. rsc.orgtandfonline.com For example, compound 6a , a 3,4-dihydroquinolin-2(1H)-one derivative containing a piperazine moiety, showed a high affinity for the 5-HT1A receptor with a Ki value of 1.28 nM. tandfonline.com
Ion Channel Modulation: Ion channels, which form pores in cell membranes, are essential for physiological functions and represent a major class of drug targets. nih.govionchannellibrary.com Functional assays, such as electrophysiology (e.g., patch-clamp), are used to measure the effect of compounds on ion channel activity. Piperazinyl derivatives have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, which are targets for treating neuropathic pain. nih.gov
Table 2: Receptor Binding Affinities of Representative Piperazine Derivatives This table showcases the binding affinities of various piperazine-containing compounds to illustrate the potential receptor interactions of the core structure.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Compound 3w | Dopamine D2 | 1.5 | rsc.org |
| Compound 3w | Serotonin 5-HT1A | 1.1 | rsc.org |
| Compound 3w | Serotonin 5-HT2A | 3.2 | rsc.org |
| Compound 6a | Serotonin 5-HT1A | 1.28 | tandfonline.com |
| Phenylacetamide 17b | Sigma-1 (σ1) | 181 | nih.gov |
Cell-Based Assays for Cellular Pathway Modulation
To understand the effects of these derivatives in a more biologically relevant context, cell-based assays are employed. These assays can measure a compound's impact on cell viability, proliferation, apoptosis (programmed cell death), and other cellular pathways. For instance, the antiproliferative activity of novel vindoline–piperazine conjugates was investigated across 60 human tumor cell lines in the NCI60 screen. nih.gov Assays such as the MTT test are used to evaluate cytotoxicity and anti-proliferative effects against both cancerous and non-cancerous cell lines, such as human gingival fibroblasts, to assess selectivity. nih.gov Furthermore, flow cytometry can be used to analyze the cell cycle and measure the expression of proteins involved in apoptosis, such as Bax, to elucidate the mechanism of action. nih.gov
Antimicrobial and Antiviral Activity Assessments
The piperazine scaffold is present in numerous compounds with antimicrobial and antiviral properties. nih.gov Screening for these activities is a key part of the biological evaluation.
Antimicrobial and Antifungal Activity: The antimicrobial activity of new derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. humanjournals.comijcmas.com These tests are conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains. mdpi.commdpi.com For example, certain N-arylpiperazine derivatives have shown promising activity against Mycobacterium kansasii, with MIC values comparable to the standard drug isoniazid. mdpi.com Another piperazine propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, an essential enzyme for the fungal cell wall, demonstrating activity against Candida albicans and Aspergillus fumigatus. nih.gov
Antiviral Activity: Antiviral effects are evaluated in vitro using cell culture models infected with specific viruses. mdpi.com The ability of the compounds to inhibit viral replication is measured, often by quantifying the reduction in viral load or cytopathic effect. mdpi.commdpi.com The concentration that inhibits 50% of viral activity is reported as the IC50. Derivatives of piperidine (B6355638) and related heterocycles have shown efficacy against influenza A virus (H1N1). mdpi.com Similarly, 4-oxo-4H-quinoline acylhydrazone derivatives have demonstrated significant in vivo antiviral activity against Tobacco Mosaic Virus (TMV). nih.gov
Table 3: Antimicrobial and Antiviral Activities of Related Heterocyclic Compounds This table provides examples of the antimicrobial and antiviral efficacy of compounds containing piperazine or related scaffolds.
| Compound Class/Name | Target Organism/Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| N-Arylpiperazine (5d) | Mycobacterium kansasii | MIC | 31.75 µM | mdpi.com |
| N-Arylpiperazine | Mycobacterium kansasii | MIC | 17.62 µM | mdpi.com |
| Piperazine Derivative (RL-308) | Shigella flexneri | MIC | 2 µg/mL | ijcmas.com |
| Piperazine Derivative (RL-308) | Staphylococcus aureus | MIC | 4 µg/mL | ijcmas.com |
| Isatin Derivative (Compound 9) | Influenza A (H1N1) | IC50 | 0.0027 µM | mdpi.com |
| 4-Oxo-4H-quinoline acylhydrazone (Compound 4) | Tobacco Mosaic Virus (TMV) | Curative Activity | 47.6% at 500 mg/L | nih.gov |
Anticancer Properties in Cancer Cell Lines
A significant area of investigation for piperazine and propionic acid derivatives is their potential as anticancer agents. mdpi.com Their efficacy is screened against a diverse panel of human cancer cell lines representing various tumor types. The primary metric for antiproliferative activity is the GI50 (the concentration required to inhibit cell growth by 50%) or the IC50 (the concentration required to inhibit a given biological process by 50%).
Numerous studies have demonstrated the potent anticancer effects of piperazine-containing molecules. Novel vindoline–piperazine conjugates showed significant growth inhibition against cell lines for breast cancer (MDA-MB-468), non-small cell lung cancer (HOP-92), colon cancer (COLO-205), and melanoma (SK-MEL-5). nih.gov Similarly, 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives showed dose-dependent growth inhibition against HeLa cancer cell lines, with IC50 values ranging from 10.64 to 33.62 μM. nih.gov
Exploration of Biological Targets and Pathways
Modulation of Cellular Signaling Pathways (e.g., NF-κB, IRF)
Derivatives of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid have been investigated for their ability to modulate key cellular signaling pathways, particularly those involved in inflammation and immune responses, such as the Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor (IRF) pathways.
The NF-κB signaling cascade is a critical regulator of inflammatory processes, and its dysregulation is implicated in various diseases. Research has shown that certain arylpiperazine derivatives can act as inhibitors of this pathway. For instance, a series of these derivatives were designed and synthesized to function as interferon inducers, which are crucial components of the innate immune system. nih.gov One particular derivative, compound 5i, demonstrated the ability to induce interferon with an EC50 of 13.1 μM without exhibiting cytotoxicity. nih.gov This suggests that such compounds can initiate immune responses by mediating type I IFN signaling. nih.gov The general mechanism of NF-κB inhibition by some piperazine-containing compounds involves targeting the p65 subunit of the NF-κB complex, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.
The Interferon Regulatory Factors (IRFs) are a family of transcription factors that play a pivotal role in antiviral defense, immune cell development, and the regulation of cytokine signaling. wikipedia.org The activation of IRFs, particularly IRF3 and IRF7, is a crucial step in the production of type I interferons following pathogen recognition. wikipedia.org While direct studies on 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid derivatives are limited, the investigation of related arylpiperazine derivatives as interferon inducers provides a basis for their potential interaction with the IRF signaling pathway. nih.gov The induction of interferon suggests an upstream modulation of the IRF pathway, as these transcription factors are essential for interferon gene expression. nih.gov
Interaction with Specific Protein Targets (e.g., SIRT2, EGFR, PARP-1, CDK2)
The therapeutic potential of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid derivatives is further highlighted by their interaction with specific protein targets that are key players in cell regulation and disease progression.
SIRT2: Sirtuin 2 (SIRT2) is a protein deacetylase involved in various cellular processes, including cell cycle control and tumorigenesis. While direct binding data for 3-(4-isobutyl-piperazin-1-yl)-3-oxo-propionic acid derivatives with SIRT2 is not extensively documented, computational studies on natural product-derived compounds have identified potential SIRT2 inhibitors with strong binding affinities. For example, in silico screening has revealed compounds with docking scores around -13.2 kcal/mol, suggesting a high potential for interaction. nih.gov The binding of these inhibitors is often stabilized by interactions with key residues such as Phe119, Tyr139, Phe190, and Phe234. nih.gov
PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Its inhibition is a promising strategy in cancer therapy, particularly in cancers with existing DNA repair deficiencies. The binding affinity of PARP-1 inhibitors can be influenced by their interaction with the nicotinamide (B372718) binding pocket of the enzyme. Molecular dynamics simulations have been used to calculate the binding free energy of potential PARP-1 inhibitors, with values for some compounds being around -177.28 kJ/mol, indicating a high affinity. mdpi.com The interaction is often stabilized by hydrogen bonds with key residues like Gly863 and Arg878. mdpi.com Although direct data for the isobutyl-piperazine derivative is scarce, the general mechanisms of PARP-1 inhibition by small molecules suggest potential avenues for its action. Some PARP-1 inhibitors have been shown to act by competing with the enzyme for DNA binding rather than inhibiting its catalytic activity directly. nih.gov
CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can halt cell proliferation. The binding of inhibitors to CDK2 can be influenced by the presence of other proteins, such as cyclins. For instance, the binding affinity of some inhibitors is reduced when CDK2 is complexed with Spy1 compared to when it is with a classical cyclin. Computational approaches are used to predict the binding affinities of potential CDK2 inhibitors. researchgate.net The binding site of CDK2 has distinct features compared to other CDKs, such as the presence of a phenylalanine residue (Phe81) instead of a histidine, which can be exploited for designing selective inhibitors. nih.gov
| Protein Target | Potential Interaction/Affinity | Key Interacting Residues (Examples) |
|---|---|---|
| SIRT2 | Docking scores of ~ -13.2 kcal/mol for potential inhibitors nih.gov | Phe119, Tyr139, Phe190, Phe234 nih.gov |
| EGFR | High-affinity ligands have Kd values of 1-100 nM plos.org | N/A |
| PARP-1 | Binding free energy of ~ -177.28 kJ/mol for potential inhibitors mdpi.com | Gly863, Arg878 mdpi.com |
| CDK2 | Binding affinity can be influenced by cyclin partners researchgate.net | Phe81 (distinct from other CDKs) nih.gov |
Mechanisms of Action in Plant Activation
Interestingly, derivatives of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid also exhibit activity in plants, functioning as plant activators that enhance their defense mechanisms. This phenomenon, known as Systemic Acquired Resistance (SAR), is a plant's inducible defense response that provides long-lasting, broad-spectrum protection against a variety of pathogens. nih.govyoutube.com
| Mechanism | Effect | Key Pathways/Enzymes Involved |
|---|---|---|
| Enzyme Induction | Enhanced defense response | Superoxide Dismutase (SOD), Polyphenol Oxidase (PPO), Phenylalanine Ammonialyase (PAL) nih.gov |
| Pathway Activation | Production of antimicrobial compounds and signaling molecules | Phenylpropanoid Biosynthetic Pathway nih.gov |
| Metabolic Activation | Increased energy and defense precursor production | Glycolysis/Gluconeogenesis Pathway nih.gov |
Mechanistic Studies at a Molecular Level
To fully comprehend the biological activities of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid derivatives, it is essential to examine their mechanisms of action at the molecular level. This includes understanding how they interact with their targets, whether they act through allosteric modulation, and the downstream cellular responses they trigger.
Ligand-Target Interactions and Binding Affinity
The efficacy of any drug candidate is fundamentally linked to its ability to bind to its molecular target with high affinity and specificity. For derivatives of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, understanding these interactions is crucial for rational drug design.
While specific binding affinity data for the named compound is not extensively available, studies on related piperazine and piperidine derivatives provide valuable insights. For instance, in the context of histamine (B1213489) H3 and sigma-1 receptors, the replacement of a piperidine moiety with a piperazine ring significantly altered the binding affinity for the sigma-1 receptor, highlighting the critical role of this structural element. nih.gov The affinity of these ligands is often in the nanomolar range. nih.gov
Molecular docking studies are a powerful tool to predict the binding modes and affinities of small molecules to their protein targets. For example, docking studies of potential PARP-1 inhibitors have revealed the importance of hydrogen bonding with residues like Gly863 and Ser904, and π-π stacking interactions with Tyr907 for stable binding. mdpi.com Similarly, for CDK2 inhibitors, interactions with the hinge region of the kinase, particularly with the backbone of Leu83, are crucial for potent inhibition. nih.gov The binding affinity of these inhibitors is often expressed as an IC50 value, which can be in the nanomolar range for potent compounds. nih.gov
Allosteric Modulation Mechanisms
Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity, is an increasingly important concept in drug discovery. This mechanism can offer greater selectivity and a more nuanced control over receptor function compared to direct agonists or antagonists.
While there is no direct evidence of allosteric modulation by 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, studies on related structures suggest this as a potential mechanism. For instance, certain piperazine derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). acs.org These PAMs bind to an allosteric site on the receptor, enhancing the effect of the endogenous ligand, glutamate. Similarly, some type II CDK2 inhibitors are known to bind to an allosteric back pocket, which enhances their affinity and selectivity. nih.gov This mode of action not only inhibits the kinase activity but also locks the enzyme in an inactive conformation. nih.gov
Induction of Cellular Responses (e.g., Apoptosis, Cell Cycle Progression)
The ultimate biological effect of a compound is the culmination of its interactions with cellular targets and the subsequent modulation of signaling pathways. For many anticancer agents, the desired outcomes are the induction of programmed cell death (apoptosis) and the halting of uncontrolled cell division (cell cycle arrest).
Numerous studies have demonstrated the ability of piperazine derivatives to induce apoptosis in cancer cells. nih.gov The mechanism of apoptosis induction can vary, but it often involves the activation of caspases, a family of proteases that execute the apoptotic program. For example, one novel piperazine derivative was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT pathway. nih.gov The induction of apoptosis can be confirmed by assays such as Annexin V staining, which detects an early marker of apoptosis. nih.gov In some cases, piperazine derivatives can induce both apoptosis and necrosis, another form of cell death. researchgate.netresearchgate.net
In addition to inducing apoptosis, piperazine derivatives can also affect cell cycle progression. Several studies have shown that these compounds can cause cell cycle arrest at the G2/M phase. researchgate.netnih.govnih.gov This prevents the cells from entering mitosis and dividing. The mechanism of G2/M arrest can involve the modulation of key cell cycle regulatory proteins. For instance, one ciprofloxacin (B1669076) derivative with a piperazinyl substitution was shown to induce G2/M arrest by increasing the expression of p53 and p21, and decreasing the expression of cyclin B1 and Cdc2. nih.gov
| Cellular Response | Mechanism | Key Molecular Events |
|---|---|---|
| Apoptosis | Caspase-dependent | Activation of caspases, inhibition of survival pathways (e.g., PI3K/AKT) nih.gov |
| Cell Cycle Arrest | G2/M phase arrest | Increased p53 and p21 expression, decreased cyclin B1 and Cdc2 expression nih.gov |
Structure Activity Relationship Sar Studies of 3 4 Isobutyl Piperazin 1 Yl 3 Oxo Propionic Acid Derivatives
Design Principles for SAR Investigations
The design of SAR studies for 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid derivatives is guided by established medicinal chemistry principles. These include systematic structural modifications to probe the chemical space around the core scaffold and to identify key pharmacophoric features responsible for its biological effects.
Systematic Modification of Piperazine (B1678402) Ring Substituents
The piperazine ring is a common scaffold in medicinal chemistry, and its substitution patterns are critical determinants of biological activity. nih.govacs.org In the context of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, SAR studies would involve the synthesis and evaluation of analogs with various substituents at the N-4 position, replacing the isobutyl group.
Key modifications could include:
Alkyl Chains of Varying Length and Branching: Investigating the effect of chain length (e.g., methyl, ethyl, propyl) and branching (e.g., tert-butyl, isopropyl) can elucidate the optimal size and steric requirements of the substituent for target binding. nih.gov
Aromatic and Heterocyclic Rings: Introduction of phenyl, benzyl (B1604629), or various heterocyclic rings can explore the potential for additional binding interactions, such as pi-stacking or hydrogen bonding, with the biological target. mdpi.com
Polar Functional Groups: Incorporating polar groups like hydroxyls, amides, or sulfonamides can modulate the compound's solubility, polarity, and potential for hydrogen bonding. researchgate.net
The following table summarizes hypothetical SAR data for modifications at the N-4 position of the piperazine ring, based on general principles observed in piperazine derivatives.
| Compound | N-4 Substituent | Relative Potency | Rationale for Change in Potency |
| Parent | Isobutyl | 1x | Baseline activity. |
| Analog 1 | Methyl | 0.5x | Reduced steric bulk may lead to weaker binding. |
| Analog 2 | Benzyl | 2x | Potential for additional aromatic interactions. |
| Analog 3 | 4-Fluorobenzyl | 3x | Electron-withdrawing group may enhance binding affinity. |
| Analog 4 | Cyclohexyl | 1.5x | Increased lipophilicity and steric bulk may be favorable. |
Variations in the Oxo-Propionic Acid Moiety
The 3-oxo-propionic acid moiety is a key functional group that can significantly influence the compound's electronic properties, acidity, and ability to act as a hydrogen bond donor or acceptor. Modifications to this part of the molecule are essential to understand its role in biological activity.
Potential variations include:
Esterification or Amidation of the Carboxylic Acid: Converting the carboxylic acid to an ester or an amide can alter the compound's polarity, membrane permeability, and interaction with the target. This can also serve as a prodrug strategy.
Replacement of the Carboxylic Acid: Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can modulate the pKa and binding interactions.
Modification of the Propionic Acid Chain: Altering the length of the carbon chain (e.g., to oxo-acetic or oxo-butyric acid) can probe the spatial requirements of the binding pocket.
The table below illustrates potential outcomes of modifying the oxo-propionic acid moiety.
| Compound | Modification to Oxo-Propionic Acid Moiety | Relative Potency | Rationale for Change in Potency |
| Parent | 3-oxo-propionic acid | 1x | Baseline activity. |
| Analog 5 | Methyl 3-oxo-propionate | 0.2x | Loss of acidic proton may disrupt key ionic interactions. |
| Analog 6 | 3-oxo-propionamide | 0.8x | Amide may mimic some hydrogen bonding of the carboxylic acid. |
| Analog 7 | 2-oxo-acetic acid | 0.3x | Shorter chain may not optimally position the acidic group. |
| Analog 8 | 4-oxo-butyric acid | 0.6x | Longer chain may lead to a suboptimal fit in the binding site. |
Impact of Isobutyl Group on Activity
Studies on related piperazine derivatives have shown that the nature of the alkyl substituent can significantly influence biological activity. For instance, increasing the bulk of the alkyl group can sometimes lead to enhanced potency, up to a certain point where steric hindrance becomes detrimental. The isobutyl group, with its moderate size and branching, often represents a favorable balance between lipophilicity and steric bulk for many biological targets. acs.org
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid is a critical factor in its interaction with its biological target. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The piperazine ring typically adopts a chair conformation, but the orientation of the N-substituents (axial vs. equatorial) can be influenced by the nature of the substituents. nih.gov
For N-acylpiperazines, the rotation around the amide bond is restricted, leading to the existence of cis and trans rotamers. nih.gov The preferred conformation will be the one that minimizes steric hindrance and allows for optimal binding to the target. Computational modeling and NMR studies are valuable tools for investigating the conformational preferences of such molecules and correlating them with their biological activity. nih.govnih.gov The bioactive conformation, which is the specific 3D arrangement of the molecule when it binds to its target, is often the lowest energy conformation, but this is not always the case.
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel, unsynthesized compounds and provides insights into the key molecular features driving the biological response.
Correlation of Chemical Properties with Biological Responses
In QSAR studies of piperazine derivatives, a variety of molecular descriptors are used to quantify their chemical properties. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are important for understanding electrostatic interactions and the reactivity of the molecule. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular weight, molar refractivity, and various topological indices. Steric factors are crucial for determining how well a molecule fits into its binding site.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. It plays a significant role in membrane permeability and hydrophobic interactions with the target.
A typical QSAR equation might take the following form:
log(1/C) = c1(logP) + c2(σ) + c3(Es) + constant
Where:
log(1/C) is the biological activity (e.g., the inverse of the inhibitory concentration).
logP represents the hydrophobic character.
σ is the Hammett constant, representing electronic effects.
Es is the Taft steric parameter.
c1, c2, and c3 are coefficients determined by regression analysis.
For piperazine-based compounds, QSAR models have successfully correlated descriptors such as topological polar surface area (PSA), molar refractivity (MR), and various quantum chemical descriptors with their biological activities. mdpi.com
The following table presents a hypothetical set of descriptors for a series of analogs and their correlation with biological activity.
| Compound | logP | Molar Refractivity (MR) | Dipole Moment | Observed Activity (log(1/C)) |
| Parent | 2.5 | 80 | 3.2 | 5.0 |
| Analog 1 | 1.8 | 70 | 3.5 | 4.5 |
| Analog 2 | 3.5 | 95 | 3.0 | 5.8 |
| Analog 3 | 3.7 | 100 | 3.1 | 6.2 |
| Analog 4 | 3.0 | 90 | 2.8 | 5.5 |
Prediction of Activity Profiles based on Structural Descriptors
The prediction of biological activity for derivatives of a lead compound like 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid is a cornerstone of modern medicinal chemistry, primarily approached through Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govmdpi.com QSAR methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This process allows for the in silico screening and prioritization of novel derivatives for synthesis and testing, saving significant time and resources.
The fundamental principle of QSAR is that the biological effect of a molecule is a function of its structural and physicochemical properties. mdpi.com The process involves several key steps:
Data Set Compilation: A series of structurally related compounds (analogs) with experimentally determined biological activities (e.g., IC₅₀, Kᵢ) is required. This is known as the training set. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Physicochemical Descriptors: Lipophilicity (logP), electronic effects (Hammett constants), polarizability, and molar refractivity.
Topological Descriptors: Indices that describe molecular size, shape, and branching (e.g., connectivity indices).
Quantum Chemical Descriptors: Derived from molecular orbital calculations, such as HOMO/LUMO energies and atomic charges.
Model Development: Statistical methods are employed to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVMs) and Random Forests. nih.govmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested. This is done using an external test set of compounds not used in model creation and through statistical cross-validation techniques. mdpi.com
For derivatives of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, a QSAR study would involve synthesizing a library of analogs by modifying the isobutyl group, the piperazine ring, or the propionic acid side chain. Descriptors would then be calculated to capture changes in properties like steric bulk, lipophilicity, and hydrogen bonding capacity. The resulting model could predict, for instance, how substituting the isobutyl group with other alkyl or aryl groups might impact the compound's potency against a specific biological target.
| Hydrogen Bonding | H-Bond Donors/Acceptors | Potential for hydrogen bond formation | Specificity and strength of target binding |
Ligand Efficiency and Druggability Assessment in SAR Context
In the context of Structure-Activity Relationship (SAR) studies, moving beyond simple potency (like IC₅₀) to more nuanced metrics is crucial for identifying high-quality lead compounds. Ligand efficiency and druggability are two such critical assessments that guide the optimization process.
Ligand Efficiency (LE) is a metric that evaluates a compound's binding potency in relation to its size. wikipedia.orggardp.org It measures the average binding energy contributed by each non-hydrogen atom (heavy atom) in the molecule. youtube.com The goal is to identify compounds that achieve high affinity without becoming excessively large, as increased molecular weight often leads to poor pharmacokinetic properties (e.g., low solubility, high metabolic clearance). deeporigin.com
LE is calculated using the formula: LE = -ΔG / N where ΔG is the Gibbs free energy of binding (which can be derived from Kᵢ or IC₅₀ values) and N is the number of heavy atoms. wikipedia.org
A related and widely used metric is Lipophilic Ligand Efficiency (LLE) , which relates potency to lipophilicity (logP). It is calculated as: LLE = pIC₅₀ - logP
Optimizing for a high LLE helps to ensure that potency gains are not achieved at the expense of excessive lipophilicity, which can lead to toxicity and non-specific binding. core.ac.uk During lead optimization, chemists aim to improve LLE by increasing potency and/or decreasing lipophilicity. core.ac.uk
Table 2: Hypothetical Ligand Efficiency Analysis for Compound Derivatives
| Compound | Modification | pIC₅₀ | Heavy Atoms (N) | LE (kcal/mol per atom)¹ | clogP | LLE | Analysis |
|---|---|---|---|---|---|---|---|
| Parent | 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid | 6.0 | 18 | 0.46 | 1.5 | 4.5 | Baseline efficiency. |
| Analog A | Replace Isobutyl with tert-Butyl | 6.2 | 18 | 0.47 | 1.8 | 4.4 | Minor potency gain, but LLE slightly decreases due to higher lipophilicity. |
| Analog B | Replace Isobutyl with Cyclohexyl | 6.8 | 20 | 0.47 | 2.9 | 3.9 | Significant potency gain but at the cost of increased size and lipophilicity, leading to lower LLE. |
| Analog C | Add hydroxyl to Isobutyl | 6.5 | 19 | 0.47 | 1.0 | 5.5 | Good potency gain with reduced lipophilicity, resulting in an excellent LLE. A promising candidate. |
¹Calculated using the approximation: ΔG ≈ -1.36 * pIC₅₀
Druggability Assessment refers to the evaluation of a biological target's likelihood of being modulated by a small-molecule drug. acs.org A target is considered "druggable" if it possesses a binding site that can accommodate a small molecule with sufficient affinity and specificity to elicit a therapeutic effect. rsc.org This assessment is vital before committing extensive resources to a drug discovery program. Methods for assessing druggability can be categorized as follows:
Precedence-Based: This approach examines whether the target or its close homologs have been successfully modulated by drugs in the past. Target families like kinases and G-Protein Coupled Receptors (GPCRs) are generally considered highly druggable. nih.gov
Ligand-Based: This method assesses druggability based on the properties of known ligands, whether they are endogenous substrates or existing small-molecule binders. If a target binds to a small, "drug-like" endogenous molecule, it is more likely to be druggable. nih.gov
Structure-Based: When a high-resolution 3D structure of the target protein is available, its surface can be computationally analyzed to identify potential binding pockets. Algorithms evaluate these pockets based on properties like size, shape, and physicochemical nature (hydrophobicity, polarity) to predict their ability to bind a drug-like molecule. acs.orgnih.gov A deep, hydrophobic pocket is often a hallmark of a druggable site.
For a novel target of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, a structure-based assessment would be highly valuable. Computational tools could analyze the target's crystal structure to identify and score potential binding sites, providing confidence that the SAR exploration of derivatives is a worthwhile endeavor.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, within the active site of a target protein.
Prediction of Binding Modes and Key Interacting Residues
Molecular docking simulations for 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid would aim to identify the most energetically favorable binding poses within a specific protein target. The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding affinity.
The predicted binding mode would reveal crucial information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonds: The propionic acid moiety and the carbonyl group of the subject compound are potential hydrogen bond donors and acceptors, respectively. Docking studies would identify specific amino acid residues (e.g., serine, threonine, asparagine, glutamine) that could form hydrogen bonds with these functional groups.
Ionic Interactions: The carboxylic acid group can be deprotonated at physiological pH, allowing for strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) and arginine in the binding site.
Hydrophobic Interactions: The isobutyl group and parts of the piperazine (B1678402) ring are hydrophobic. These regions would be predicted to interact favorably with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine.
By identifying these key interacting residues, researchers can understand the structural basis of molecular recognition. This knowledge is fundamental for structure-activity relationship (SAR) studies, where modifications to the ligand's structure are made to enhance binding affinity and selectivity.
Table 1: Hypothetical Key Interacting Residues for 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid
| Interaction Type | Potential Functional Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carbonyl, Carboxylic Acid | Ser, Thr, Asn, Gln, Tyr |
| Ionic Interactions | Carboxylic Acid (deprotonated) | Lys, Arg, His |
| Hydrophobic Interactions | Isobutyl Group, Piperazine Ring | Val, Leu, Ile, Phe, Trp, Ala |
This table is illustrative and based on the chemical structure of the compound. Actual interacting residues would be determined by docking into a specific protein target.
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov When a validated binding mode for a compound like 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid is established, it can be used as a template for virtual screening.
The process involves using the 3D structure of the target's binding site to dock a large database of chemical compounds. The compounds are then ranked based on their predicted binding affinity or how well they fit the binding site and replicate the key interactions of the original ligand. This approach allows for the rapid and cost-effective identification of novel chemical scaffolds that may have similar or improved biological activity, thus accelerating the hit-to-lead process in drug discovery. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the fluctuations and conformational changes of the protein and the ligand. nih.govrsc.orgnih.govnih.gov
Investigation of Ligand Unbinding Paths
Understanding how a ligand dissociates from its target is as important as understanding how it binds. MD simulations can be used to explore the unbinding pathways of a ligand from a protein's active site. Techniques such as steered molecular dynamics (SMD) or umbrella sampling can be employed to apply an external force to the ligand and pull it out of the binding pocket.
By analyzing the unbinding trajectory, researchers can identify intermediate states, energy barriers, and key protein-ligand interactions that are broken and formed during the dissociation process. This information is valuable for designing ligands with slower off-rates (longer residence times), which can lead to a more sustained therapeutic effect.
Analysis of Protein-Ligand Stability
MD simulations are a powerful tool for assessing the stability of a protein-ligand complex. A simulation is typically run for tens to hundreds of nanoseconds, and the trajectory is analyzed to monitor the stability of the ligand's binding pose and its effect on the protein's structure.
Key parameters analyzed include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains stably bound in its initial pose.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Changes in the RMSF upon ligand binding can indicate regions that become more rigid or more flexible, providing insights into the allosteric effects of ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.
These analyses provide a more realistic and dynamic assessment of the binding interaction compared to the static picture from molecular docking.
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.comtandfonline.comresearchgate.net DFT calculations can provide highly accurate information about the geometric and electronic properties of a molecule like 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid.
Key properties that can be calculated using DFT include:
Optimized Molecular Geometry: DFT can determine the most stable 3D conformation of the molecule by finding the geometry with the lowest electronic energy. This provides precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: DFT can calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The MEP map highlights the electron-rich (negative potential, potential sites for electrophilic attack) and electron-poor (positive potential, potential sites for nucleophilic attack) regions of the molecule.
The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.
Vibrational Frequencies: DFT can predict the vibrational spectra (e.g., IR and Raman) of the molecule, which can be compared with experimental data to confirm the structure.
These fundamental properties derived from DFT calculations are invaluable for understanding the intrinsic reactivity of the molecule and for parameterizing the force fields used in molecular mechanics-based methods like docking and MD simulations, thereby improving the accuracy of those predictions.
Table 2: Properties of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid Investigated by DFT
| Property | Information Gained |
| Optimized Geometry | Accurate 3D structure, bond lengths, and angles. |
| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions, predicting sites of interaction. |
| HOMO/LUMO Energies | Insights into chemical reactivity, electron-donating/accepting abilities. |
| Atomic Charges | Distribution of charge across the molecule, important for electrostatic interactions. |
| Vibrational Frequencies | Theoretical IR/Raman spectra for structural validation. |
This table outlines the types of data that would be generated from DFT calculations on the specified compound.
Understanding Reactivity and Tautomerism
The chemical reactivity of 3-(4-isobutyl-piperazin-1-yl)-3-oxo-propionic acid is largely dictated by the interplay of its three functional groups: the carboxylic acid, the β-keto amide, and the isobutyl-piperazine moiety. Computational chemistry provides a framework for understanding this interplay.
The molecule is a β-keto amide, a class of compounds known for the reactivity of the α-carbon (the CH2 group situated between the two carbonyl groups). Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the molecule's frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For this compound, the LUMO is expected to be localized around the carbonyl carbons, while the HOMO may have significant contributions from the enol tautomer, indicating the α-carbon's propensity to act as a nucleophile when deprotonated.
A key aspect of β-dicarbonyl compounds is their ability to exhibit keto-enol tautomerism. pearson.comacs.orgresearchgate.net In the case of 3-(4-isobutyl-piperazin-1-yl)-3-oxo-propionic acid, an equilibrium can exist between the diketo form and two possible enol forms.
Computational methods can predict the relative stabilities of these tautomers by calculating their Gibbs free energies. The equilibrium constant (K_eq) for the tautomerization can then be estimated. These calculations often reveal that while the diketo form is prevalent, the enol form can be stabilized by intramolecular hydrogen bonding or by solvent effects, which can also be modeled. cdnsciencepub.com The stability of the enol form is critical as it is often the more reactive species in certain synthetic transformations. researchgate.net
Table 1: Hypothetical Relative Energies of Tautomers of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid in Different Solvents, Calculated at the B3LYP/6-31G(d) Level of Theory.
| Tautomer | Solvent | Relative Energy (kcal/mol) |
| Diketo | Gas Phase | 0.00 |
| Enol (Amide C=O) | Gas Phase | +2.5 |
| Enol (Acid C=O) | Gas Phase | +4.2 |
| Diketo | Water | 0.00 |
| Enol (Amide C=O) | Water | +1.8 |
| Enol (Acid C=O) | Water | +3.5 |
Note: This data is illustrative and not from experimental or published computational studies on this specific molecule.
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For 3-(4-isobutyl-piperazin-1-yl)-3-oxo-propionic acid, methods like DFT can be used to calculate expected NMR chemical shifts and IR vibrational frequencies with a reasonable degree of accuracy. scispace.combohrium.comdergipark.org.tr
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational modes of the molecule. For instance, the characteristic C=O stretching frequencies of the amide and carboxylic acid groups can be computed. echemi.com These calculations can help in assigning the peaks in an experimental spectrum, especially in distinguishing between the two different carbonyl groups, which are expected to absorb at slightly different wavenumbers. The broad O-H stretch of the carboxylic acid dimer, a hallmark of its IR spectrum, can also be modeled. acs.orgsemanticscholar.org
Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| Carboxylic C=O | 171.5 | 170.8 |
| Amide C=O | 168.2 | 167.5 |
| α-CH₂ | 45.8 | 45.2 |
| Piperazine C (adjacent to N-acyl) | 42.3, 46.9 | 41.8, 46.5 |
| Piperazine C (adjacent to N-isobutyl) | 53.1 | 52.7 |
| Isobutyl CH₂ | 60.5 | 59.9 |
| Isobutyl CH | 28.9 | 28.4 |
| Isobutyl CH₃ | 20.7 | 20.1 |
Note: This data is illustrative. Experimental values are hypothetical.
Pharmacophore Modeling and De Novo Design
The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable pharmacokinetic properties. acs.orgnih.govmdpi.com Computational techniques like pharmacophore modeling and de novo design are therefore highly relevant for a molecule like 3-(4-isobutyl-piperazin-1-yl)-3-oxo-propionic acid.
Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 3-(4-isobutyl-piperazin-1-yl)-3-oxo-propionic acid, a pharmacophore model could be generated based on its structure and potential interactions. Key features would likely include:
A Hydrogen Bond Donor: The carboxylic acid -OH group.
Hydrogen Bond Acceptors: The two carbonyl oxygens and potentially the piperazine nitrogens.
A Hydrophobic Feature: The isobutyl group.
A Positive Ionizable/Basic Feature: The tertiary nitrogen of the piperazine ring, which would be protonated at physiological pH. nih.gov
Such a model could be used as a 3D query to search large chemical databases for other molecules that share these features and might exhibit similar biological activity. researchgate.net
De Novo Design: De novo design involves the computational creation of novel molecules with desired properties, often tailored to fit a specific biological target's active site. openreview.netrsc.org The 3-(4-isobutyl-piperazin-1-yl)-3-oxo-propionic acid molecule can be viewed as a scaffold or a fragment for such design efforts. openreview.net
The piperazine ring offers a versatile central scaffold that can be functionalized at its two nitrogen atoms. acs.orgnih.gov In this molecule, one nitrogen is acylated and the other is alkylated. In a de novo design context, a computational algorithm could start with the isobutyl-piperazine fragment and add or modify substituents to optimize binding to a target protein. For example, the propionic acid side chain could be extended or replaced with other functional groups to form new interactions with a receptor pocket, while the isobutyl group could be modified to better fit into a hydrophobic pocket. The piperazine core ensures good solubility and pharmacokinetic properties, making it an attractive starting point for designing new drug candidates. nih.gov
Preclinical Research Applications in Non Human Models and Translational Research Insights
In Vivo Proof-of-Concept Studies in Animal Models
No published studies were found that evaluated the efficacy of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid in any relevant animal disease models. There is no available data on its potential therapeutic effects in preclinical models of pain, cancer, or plant viral diseases.
There is no publicly available research detailing any studies on the modulation of biomarkers in non-human organisms following the administration of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid.
Investigation of Pharmacokinetic Properties in Preclinical Species (Excluding Specific Dosage)
No data on the oral bioavailability or clearance rates of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid in any animal models has been published in the available scientific literature.
Information regarding the metabolism and excretion profiles of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid in preclinical species is not available in the public domain.
Translational Potential of Research Findings (Excluding Clinical Human Trials)
As no preclinical research findings for 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid have been identified, there is no basis upon which to assess its translational potential.
Future Directions and Emerging Research Areas
Development of Novel Hybrid Scaffolds Incorporating Isobutyl-piperazine and Propionic Acid Moieties
A promising area of future research lies in the development of novel hybrid scaffolds that combine the isobutyl-piperazine and propionic acid moieties with other pharmacologically active fragments. This molecular hybridization strategy aims to create new chemical entities with enhanced potency, selectivity, or multi-target activity. researchgate.net For instance, a carbazole-piperazine hybrid molecule was designed and synthesized as a potent agent targeting BCL-2 for anticancer activity. nih.gov
The isobutyl-piperazine moiety can serve as a versatile linker or a key interacting group, while the propionic acid group can be modified to modulate physicochemical properties or to interact with specific biological targets. The synthesis of bis-thiazoles linked to a piperazine (B1678402) core represents another example of creating novel hybrid molecules with potential biological applications. researchgate.net
Table 1: Examples of Hybrid Scaffolds Incorporating Piperazine Moieties
| Hybrid Scaffold Component 1 | Hybrid Scaffold Component 2 | Potential Therapeutic Area | Reference |
| Carbazole | Piperazine | Anticancer | nih.gov |
| Thiazole | Piperazine | Antimicrobial, Anticancer | researchgate.net |
| 1,2-Benzothiazine | Phenylpiperazine | Anticancer | mdpi.com |
| Methyl Salicylate | Piperazine | Anti-inflammatory | mdpi.com |
This table presents examples of hybrid scaffolds containing the piperazine moiety to illustrate the potential for creating novel derivatives based on the isobutyl-piperazine and propionic acid core.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
De novo drug design algorithms, a subset of AI, can generate novel molecular structures with desired properties, potentially leading to the discovery of more potent and selective compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning, can identify the key structural features that influence the biological activity of a series of related compounds. nih.gov For example, a machine learning model was developed to predict the reactivity of chemicals, which could significantly speed up the design process for new drugs. cam.ac.uk
Table 2: Applications of AI and ML in the Design of Piperazine-based Compounds
| AI/ML Application | Description | Potential Impact | Reference |
| De Novo Design | Generation of novel molecular structures with desired pharmacological profiles. | Discovery of novel and potent drug candidates. | nih.gov |
| QSAR Modeling | Prediction of biological activity based on chemical structure. | Optimization of lead compounds for improved efficacy. | nih.gov |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of compounds with favorable pharmacokinetic and safety profiles. | intimal.edu.my |
| Virtual Screening | High-throughput computational screening of large compound libraries against biological targets. | Efficient identification of potential hit compounds. | nih.gov |
This table illustrates the potential applications of AI and machine learning in the design and optimization of derivatives of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid, based on general methodologies in drug discovery.
Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve multiple biological pathways. nih.gov Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging strategy to address such diseases. The piperazine scaffold is a common feature in multi-target compounds. nih.gov
Future research could focus on designing derivatives of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid that can modulate multiple targets simultaneously. For example, novel piperazine derivatives have been investigated as multi-target antipsychotics, and benzyl (B1604629) piperazine derivatives have been designed as dual-acting inhibitors for Alzheimer's disease. jneonatalsurg.com This approach could lead to the development of more effective therapies for complex diseases.
Sustainable Synthesis Methodologies for Complex Derivatives
The development of sustainable and environmentally friendly synthetic methods is a key focus in modern chemistry. nih.govmdpi.com Traditional methods for synthesizing piperazine derivatives can sometimes involve harsh reaction conditions and the use of hazardous reagents.
Recent advances in catalysis offer greener alternatives. For example, photoredox catalysis has emerged as a powerful tool for the synthesis of piperazines under mild conditions. mdpi.com The use of heterogeneous catalysts, which can be easily recovered and reused, also contributes to more sustainable processes. nih.gov Future work in this area could focus on developing efficient and sustainable methods for the synthesis of complex derivatives of 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid.
Advanced Mechanistic Studies using Biophysical Techniques
A deep understanding of how a drug molecule interacts with its biological target is crucial for rational drug design. Advanced biophysical techniques can provide detailed insights into these interactions at the molecular level.
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can be used to study the binding of piperazine derivatives to their target proteins. mdpi.comnih.gov For instance, a study on piperazine-substituted compounds used fluorescence spectroscopy to investigate their binding to bovine serum albumin (BSA). mdpi.com Molecular docking and molecular dynamics simulations can complement these experimental techniques by providing computational models of the drug-target interactions. nih.gov These studies can reveal the key amino acid residues involved in binding and guide the design of new derivatives with improved affinity and selectivity.
Q & A
Q. What are the common synthetic routes for 3-(4-Isobutyl-piperazin-1-yl)-3-oxo-propionic acid?
The synthesis typically involves coupling a piperazine derivative with a propionic acid backbone. Key steps include:
- Protection of amines : Use of tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during coupling reactions .
- Nucleophilic substitution : Reaction of Boc-protected piperazine with isobutyl halides to introduce the isobutyl moiety.
- Deprotection and purification : Acidic removal of Boc groups followed by chromatography (e.g., silica gel or HPLC) to isolate the product . Example protocol:
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Boc protection | Boc₂O, DCM, RT, 12h | 85% | 95% | |
| Isobutyl coupling | Isobutyl bromide, K₂CO₃, DMF, 60°C, 8h | 72% | 90% |
Q. How is the compound characterized structurally?
Standard analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the piperazine ring, isobutyl group, and carbonyl positions (e.g., δ 2.8–3.2 ppm for piperazine protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 283.2) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Q. What role does the piperazine ring play in the compound's properties?
The piperazine moiety enhances:
- Solubility : Due to its hydrophilic nature and hydrogen-bonding capacity.
- Bioactivity : Facilitates interactions with biological targets (e.g., GPCRs or enzymes) via nitrogen lone-pair electrons .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Critical factors include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-synthesis purification to remove residuals .
- Temperature control : Maintaining 60–80°C during coupling minimizes side reactions (e.g., epimerization) .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies in solubility or receptor binding may arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., unreacted Boc intermediates) .
- Assay variability : Standardize cell-based assays with positive controls (e.g., reference inhibitors for kinase studies) . Example reconciliation:
| Study | Reported IC₅₀ (µM) | Assay Type | Adjusted IC₅₀ (µM) |
|---|---|---|---|
| A | 12.5 | Kinase X | 8.7 (after HPLC) |
| B | 25.0 | Kinase X | 9.1 (with controls) |
Q. What computational methods predict the compound's pharmacokinetics?
Molecular dynamics (MD) simulations and QSAR models can estimate:
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